molecular formula C21H20O6 B380782 ethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

ethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B380782
M. Wt: 368.4g/mol
InChI Key: VANMILBWKFITIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with the molecular formula C21H20O6 It is characterized by the presence of a chromen-4-one core structure, substituted with a 3,5-dimethylphenoxy group and an ethoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the 3,5-Dimethylphenoxy Group: This step involves the nucleophilic substitution of the chromen-4-one core with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.

    Esterification: The final step is the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chromen-4-one core to a chroman-4-ol structure.

    Substitution: Nucleophilic substitution reactions can be employed to replace the ethoxyacetate moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Bases such as sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a chroman-4-ol derivative.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting oxidative stress-related diseases.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The chromen-4-one core structure is known to interact with various biological molecules, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4H-chromen-7-yl acetate: Lacks the 3,5-dimethylphenoxy group, making it less sterically hindered.

    Methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.

    Ethyl {[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate: Contains a 4-methylphenoxy group instead of a 3,5-dimethylphenoxy group, altering its electronic properties.

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4g/mol

IUPAC Name

ethyl 2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H20O6/c1-4-24-20(22)12-25-15-5-6-17-18(10-15)26-11-19(21(17)23)27-16-8-13(2)7-14(3)9-16/h5-11H,4,12H2,1-3H3

InChI Key

VANMILBWKFITIM-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=CC(=C3)C)C

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=CC(=C3)C)C

Origin of Product

United States

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